2-Hydroxytetradec-2-enoic acid
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Overview
Description
2-Hydroxytetradec-2-enoic acid is a hydroxy fatty acid characterized by the presence of a hydroxyl group at the second carbon of a tetradecenoic acid chain. This compound is a structural derivative of trans-2-tetradecenoic acid, where the 13-pro-R hydrogen is replaced by a hydroxyl group . It is classified as an omega-1 hydroxy fatty acid and is known for its role as a Bronsted acid, capable of donating a hydron to an acceptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxytetradec-2-enoic acid can be achieved through the malonic ester synthesis method. This involves the deprotonation of a di-ester of malonic acid with a weak base, followed by C-C bond formation at the alpha position with an alkyl halide (enolate alkylation). The resulting compound undergoes hydrolysis and decarboxylation to yield the desired hydroxy fatty acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxytetradec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-ketotetradec-2-enoic acid or 2-carboxytetradec-2-enoic acid.
Reduction: Formation of 2-hydroxytetradecanoic acid.
Substitution: Formation of various substituted tetradecenoic acids depending on the substituent introduced.
Scientific Research Applications
2-Hydroxytetradec-2-enoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a signaling molecule.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 2-Hydroxytetradec-2-enoic acid involves its interaction with specific molecular targets and pathways. As a hydroxy fatty acid, it can modulate lipid metabolism and signaling pathways. It may act on enzymes involved in fatty acid oxidation and synthesis, influencing cellular processes such as energy production and inflammation .
Comparison with Similar Compounds
Similar Compounds
trans-2-tetradecenoic acid: A structural parent of 2-Hydroxytetradec-2-enoic acid, differing by the absence of the hydroxyl group.
(2E)-14-hydroxytetradec-2-enoic acid: Another hydroxy fatty acid with the hydroxyl group at the 14th carbon.
Uniqueness
This compound is unique due to its specific hydroxylation at the second carbon, which imparts distinct chemical and biological properties. This positional specificity influences its reactivity and interaction with biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
92139-03-2 |
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Molecular Formula |
C14H26O3 |
Molecular Weight |
242.35 g/mol |
IUPAC Name |
2-hydroxytetradec-2-enoic acid |
InChI |
InChI=1S/C14H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h12,15H,2-11H2,1H3,(H,16,17) |
InChI Key |
UAJIJXNTHWDVMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC=C(C(=O)O)O |
Origin of Product |
United States |
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